molecular formula C8H8F3NO B3161558 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol CAS No. 870852-79-2

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Cat. No. B3161558
CAS RN: 870852-79-2
M. Wt: 191.15
InChI Key: HHEXZBORTSEZEF-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , also known as 2-(3,4,5-trifluorophenyl)ethanol , is a chemical compound with the molecular formula C8H8F3NO . It exists as a hydrochloride salt with the CAS number 1423034-14-3 . The compound features a trifluorophenyl group attached to an aminoethyl moiety.

Scientific Research Applications

Analytical Techniques and Substance Identification

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a related compound, has been examined through a range of analytical techniques, such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methodologies provide precise identification and characterization of substances, which is crucial for research in pharmacology and materials science (Power et al., 2015).

Catalysis and Ligand Formation

The compound has been involved in the formation of a coordinated 2-aminoethylidene ligand, which through deprotonation and rearrangement, leads to the creation of a complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This process is significant in the field of catalysis and the synthesis of new materials (Puerta et al., 2008).

Corrosion Inhibition

A series of molecules including a related compound, 2-amino-4-(4-chlorophenyl)-thiazole, have been studied for their corrosion inhibition performances on iron metal. Density functional theory calculations and molecular dynamics simulations have been used to predict their efficiency, highlighting the compound’s potential in protecting materials from corrosion (Kaya et al., 2016).

Synthesis of Biologically Active Compounds

The related compound has been used in the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, a compound with significant biological activities against HIV and HBV. This demonstrates the compound’s role in the synthesis of biologically active molecules, which can be crucial for drug discovery and development (Wu et al., 2004).

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-2-(3,4,5-trifluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXZBORTSEZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Synthesis routes and methods

Procedure details

To a THF suspension (10 mL) of LAH (641 mg), THF suspension (15 mL) of amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt (933 mg) was added dropwise under cooling with ice. The reaction mixture was warmed to room temperature, and then agitated at room temperature for 7 hours. The reaction solution was once again cooled with ice, and methanol (4 mL) and water (2 mL) were consecutively added to the reaction solution. The insoluble matter formed in the reaction solution was filtered off by celite, and the insoluble matter was further washed with ether. The filtrate collected was dried over magnesium sulfate and the solvent was removed under reduced pressure to obtain 587 mg of the title compound. The physical properties of the compound are as follows.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
641 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt
Quantity
933 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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